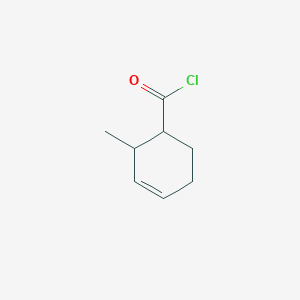
2-Methylcyclohex-3-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclohex-3-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexene, featuring a methyl group and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclohex-3-ene-1-carbonyl chloride typically involves the chlorination of 2-Methylcyclohex-3-ene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C8H12O2} + \text{SOCl2} \rightarrow \text{C8H11ClO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylcyclohex-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form 2-Methylcyclohex-3-ene-1-carboxylic acid or reduced to form 2-Methylcyclohex-3-ene-1-methanol.
Common Reagents and Conditions:
Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and hydrogen sulfide (H2S) are commonly used under mild to moderate conditions.
Addition: Halogens (Cl2, Br2), hydrogen gas (H2) with a catalyst, and other electrophiles are used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Amides, esters, and thioesters.
Addition: Halogenated cyclohexanes, hydrogenated cyclohexanes.
Oxidation and Reduction: Carboxylic acids, alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclohex-3-ene-1-carbonyl chloride finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, fragrances, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylcyclohex-3-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a good electrophile for nucleophilic substitution reactions. The double bond in the cyclohexene ring can undergo addition reactions, further modifying the compound’s structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclohexene: A structural isomer with a methyl group at a different position.
3-Methylcyclohexene: Another isomer with the methyl group at the third position.
4-Methylcyclohexene: An isomer with the methyl group at the fourth position.
Comparison: 2-Methylcyclohex-3-ene-1-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a double bond in the cyclohexene ring
Eigenschaften
CAS-Nummer |
32893-59-7 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h2,4,6-7H,3,5H2,1H3 |
InChI-Schlüssel |
PEWQXAKDEXZZGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CCCC1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


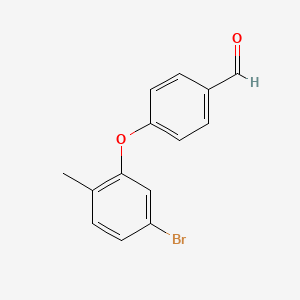
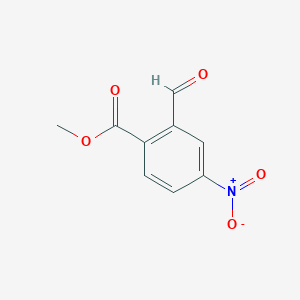
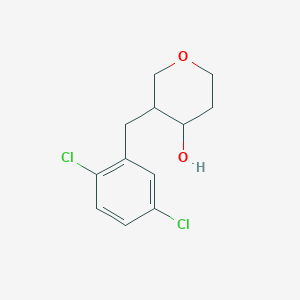
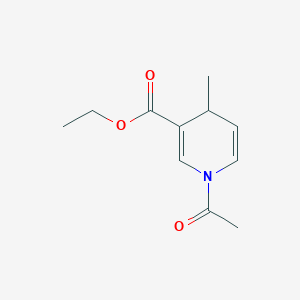
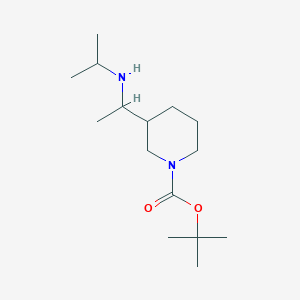
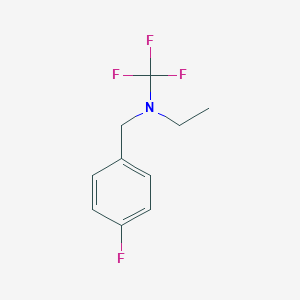
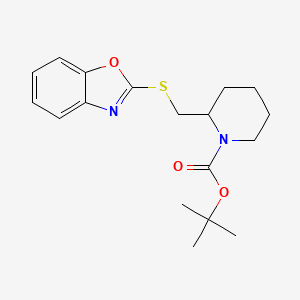
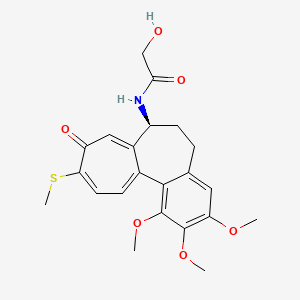
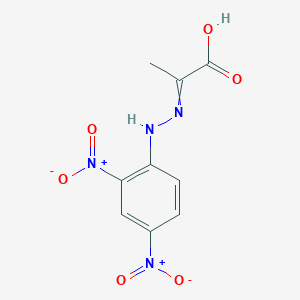
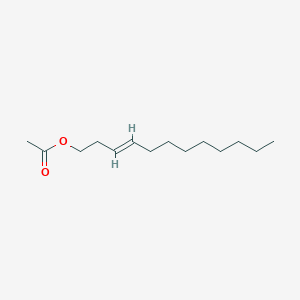
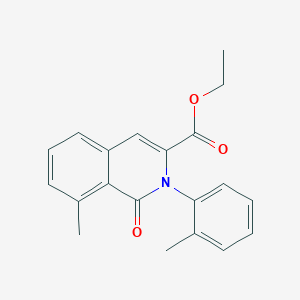
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
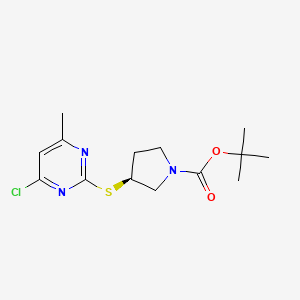
![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
